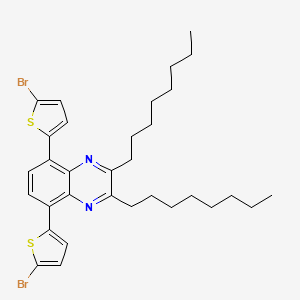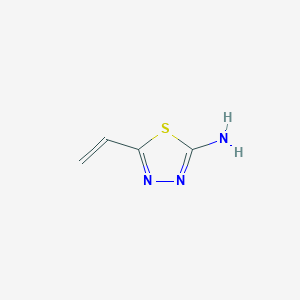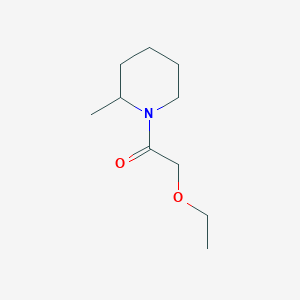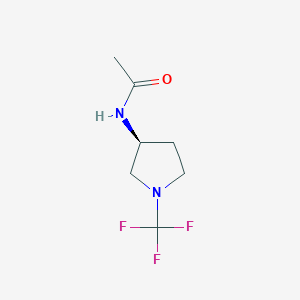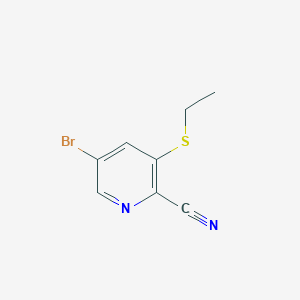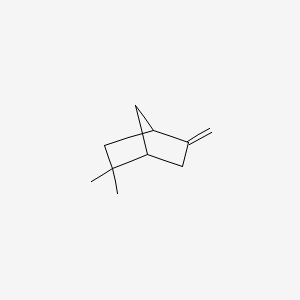
Norbornane, 2,2-dimethyl-5-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol . This compound is characterized by its bicyclic structure, which includes a norbornane framework with a methylene group at the 5-position and two methyl groups at the 2-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . One common method involves the reaction of isoprene with 2,3-dimethyl-1,3-butadiene under heat and pressure to form the desired product . The reaction conditions often include temperatures ranging from 100°C to 200°C and pressures up to 10 atm .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency . Catalysts such as Lewis acids may also be employed to facilitate the reaction and improve selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Methyl-substituted derivatives
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors . The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets . Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: Similar bicyclic structure but lacks the methylene and methyl groups at the 5- and 2-positions, respectively.
2,2-Dimethylbicyclo[2.2.1]heptane: Similar structure but lacks the methylene group at the 5-position.
5-Methylenenorbornane: Similar structure but lacks the two methyl groups at the 2-position.
Uniqueness
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for studying structure-activity relationships and for developing new materials and pharmaceuticals .
Propriétés
Numéro CAS |
497-32-5 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h8-9H,1,4-6H2,2-3H3 |
Clé InChI |
NJZUUYADLXBQPA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CC1CC2=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


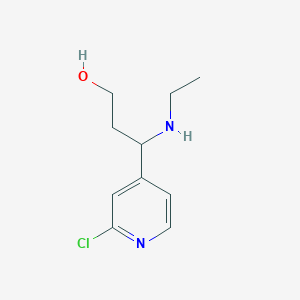

![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
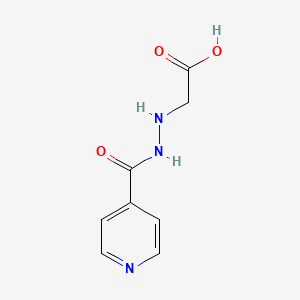
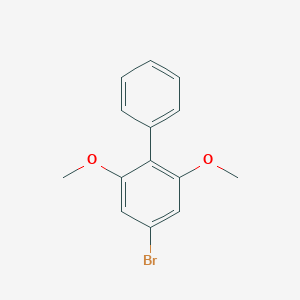
![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
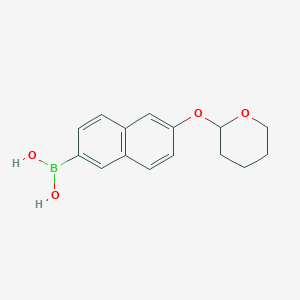
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)
